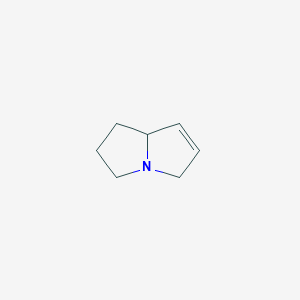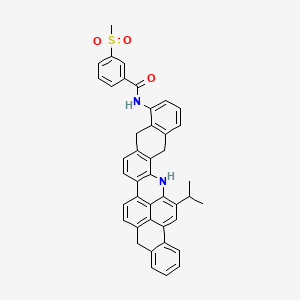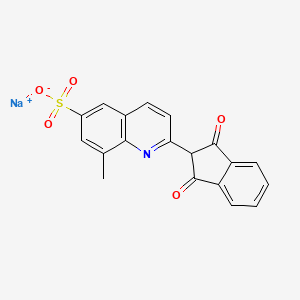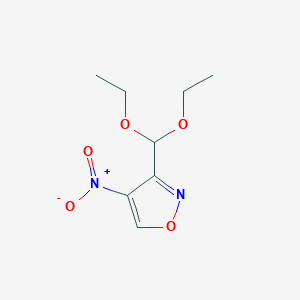![molecular formula C12H11N5 B12903634 Imidazo[1,2-a]pyrazin-8-amine, N-methyl-3-(4-pyridinyl)- CAS No. 825630-38-4](/img/structure/B12903634.png)
Imidazo[1,2-a]pyrazin-8-amine, N-methyl-3-(4-pyridinyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-METHYL-3-(PYRIDIN-4-YL)IMIDAZO[1,2-A]PYRAZIN-8-AMINE is an organic compound belonging to the class of imidazopyrazines. These compounds are characterized by a pyrazine ring fused to an imidazole ring, forming a heteropolycyclic structure.
Méthodes De Préparation
The synthesis of N-METHYL-3-(PYRIDIN-4-YL)IMIDAZO[1,2-A]PYRAZIN-8-AMINE can be achieved through various synthetic routes. Common methods include multicomponent reactions, condensation reactions, and intramolecular cyclizations. These reactions often involve the formation of carbon–hydrogen, carbon–carbon, and carbon–nitrogen bonds . Industrial production methods may utilize solvent- and catalyst-free synthesis under microwave-assisted conditions to enhance efficiency and yield .
Analyse Des Réactions Chimiques
N-METHYL-3-(PYRIDIN-4-YL)IMIDAZO[1,2-A]PYRAZIN-8-AMINE undergoes several types of chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to introduce oxygen into the molecule.
Reduction: Reducing agents are used to remove oxygen or add hydrogen to the compound.
Substitution: Common reagents for substitution reactions include halogens and nucleophiles, leading to the formation of various derivatives.
Applications De Recherche Scientifique
This compound has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, and medicine. It is used in the development of new drugs due to its potential therapeutic properties. In medicinal chemistry, it has been explored for its activity against multidrug-resistant tuberculosis (MDR-TB) and extensively drug-resistant tuberculosis (XDR-TB) . Additionally, it has applications in the synthesis of other heterocyclic compounds and as a scaffold for drug discovery .
Mécanisme D'action
The mechanism of action of N-METHYL-3-(PYRIDIN-4-YL)IMIDAZO[1,2-A]PYRAZIN-8-AMINE involves its interaction with molecular targets such as cyclin-dependent kinase 2 (CDK2). This interaction can lead to the inhibition of cell proliferation and other biological effects . The compound’s structure allows it to form hydrogen bonds and other interactions with its targets, contributing to its biological activity .
Comparaison Avec Des Composés Similaires
N-METHYL-3-(PYRIDIN-4-YL)IMIDAZO[1,2-A]PYRAZIN-8-AMINE can be compared with other imidazopyrazine derivatives and related heterocyclic compounds. Similar compounds include imidazo[1,2-a]pyridines and imidazo[1,2-a]pyrimidines, which also exhibit significant biological activities and are used in drug development .
Propriétés
Numéro CAS |
825630-38-4 |
|---|---|
Formule moléculaire |
C12H11N5 |
Poids moléculaire |
225.25 g/mol |
Nom IUPAC |
N-methyl-3-pyridin-4-ylimidazo[1,2-a]pyrazin-8-amine |
InChI |
InChI=1S/C12H11N5/c1-13-11-12-16-8-10(17(12)7-6-15-11)9-2-4-14-5-3-9/h2-8H,1H3,(H,13,15) |
Clé InChI |
QOYMJIAHAAMFBX-UHFFFAOYSA-N |
SMILES canonique |
CNC1=NC=CN2C1=NC=C2C3=CC=NC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1,2,3,8,9-Pentabromodibenzo[b,d]furan](/img/structure/B12903553.png)
![1-[4-(3H-[1,2,3]Triazolo[4,5-b]pyridin-3-yl)phenyl]ethan-1-one](/img/structure/B12903557.png)
![6-(3-Methoxycyclohexyl)-2-phenylimidazo[1,2-b][1,2,4]triazine](/img/structure/B12903561.png)



![N-[3-(2H-Benzimidazol-2-ylidene)-2,3-dihydro-1H-pyrazol-4-yl]-2-chlorobenzamide](/img/structure/B12903597.png)

![3,7-Diiododibenzo[b,d]furan](/img/structure/B12903604.png)





